molecular formula C18H26N2O2 B12830374 Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate

Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate

Cat. No.: B12830374
M. Wt: 302.4 g/mol
InChI Key: FFCPMCPFMFSAQT-UHFFFAOYSA-N
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Description

Benzyl (3-azaspiro[55]undecan-9-yl)carbamate is a chemical compound known for its unique spirocyclic structure, which includes a benzyl group attached to a 3-azaspiro[55]undecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic amine.

    Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of the spirocyclic amine with a chloroformate or an isocyanate under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving the benzyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions may target the carbamate group or the spirocyclic core. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen. Reagents like alkyl halides or acyl chlorides are often employed.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

    Reduction: Secondary amines or alcohols.

    Substitution: Benzyl-substituted spirocyclic compounds.

Scientific Research Applications

Chemistry: Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications include its use as a scaffold for designing new drugs. Its spirocyclic structure can enhance the pharmacokinetic properties of drug candidates, such as stability and bioavailability.

Industry: In the industrial sector, this compound may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can facilitate binding to biological targets, enhancing the compound’s efficacy.

Molecular Targets and Pathways:

    Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways critical for disease progression.

Comparison with Similar Compounds

    Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride: A hydrochloride salt form with similar properties but enhanced solubility.

    tert-Butyl N-(3-azaspiro[5.5]undecan-9-yl)carbamate: A tert-butyl derivative with different steric and electronic properties.

Uniqueness: this compound stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its versatility in synthetic applications and potential therapeutic benefits make it a compound of significant interest in various research fields.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

benzyl N-(3-azaspiro[5.5]undecan-9-yl)carbamate

InChI

InChI=1S/C18H26N2O2/c21-17(22-14-15-4-2-1-3-5-15)20-16-6-8-18(9-7-16)10-12-19-13-11-18/h1-5,16,19H,6-14H2,(H,20,21)

InChI Key

FFCPMCPFMFSAQT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CCNCC2

Origin of Product

United States

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